molecular formula C6H12ClNO2S B1529449 N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride CAS No. 1341068-87-8

N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride

Cat. No.: B1529449
CAS No.: 1341068-87-8
M. Wt: 197.68 g/mol
InChI Key: IYWMQCZWSSPUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)-N-ethylsulfamoyl chloride (CAS 1341068-87-8) is a specialized sulfamoyl chloride reagent with a molecular formula of C 6 H 12 ClNO 2 S and a molecular weight of 197.68 g/mol [ ]. This compound is characterized by its sulfamoyl chloride functional group, which is highly reactive and serves as a key intermediate in chemical synthesis. Its structure features both cyclopropylmethyl and ethyl groups attached to the nitrogen, making it a valuable building block for creating more complex sulfonamide-based molecules [ ]. Researchers can utilize its SMILES notation, CCN(CC1CC1)S(=O)(=O)Cl, for in-silico studies and molecular modeling [ ]. The primary research application of this compound is as a reactant in nucleophilic substitution reactions. The sulfonyl chloride moiety is particularly susceptible to displacement by nucleophiles, enabling the synthesis of a diverse array of sulfonamide compounds [ ]. These resulting sulfonamides are of significant interest in medicinal chemistry and drug discovery for their potential biological activities. Analogs with similar structural motifs, such as N-Cyclopropyl-N-ethylsulfamoyl chloride, are handled with strict safety protocols, indicating that this compound should also be treated as a hazardous material capable of causing severe skin burns and eye damage [ ]. It is essential to handle this product using appropriate personal protective equipment and under a well-ventilated fume hood. This product is intended For Research Use Only and is not classified for direct human or veterinary use. Researchers should consult the relevant Safety Data Sheet for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c1-2-8(11(7,9)10)5-6-3-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWMQCZWSSPUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropylmethylamine Preparation

The cyclopropylmethylamine moiety is a crucial precursor for the target compound. According to a patented method, cyclopropylmethylamine can be prepared by catalytic reduction of cyclopropanecarbonitrile using a sodium borohydride/nickel dichloride system in tetrahydrofuran under nitrogen atmosphere. The process involves:

  • Reactants: Cyclopropanecarbonitrile, nickel dichloride catalyst, sodium borohydride, tetrahydrofuran solvent.
  • Conditions: 20–45 °C temperature, 10–18 hours reaction time.
  • Workup: Quenching with water, extraction with dichloromethane, drying, and distillation at normal pressure (top temperature 83–85 °C).
  • Yield: Approximately 50% with high purity (98% GC).

This method is industrially viable due to mild conditions, safety, and scalability.

General Synthetic Routes to N-(cyclopropylmethyl)-N-ethylsulfamoyl Chloride

The target compound is a sulfamoyl chloride derivative with two nitrogen substituents: cyclopropylmethyl and ethyl groups. The preparation generally involves:

  • Formation of the corresponding sulfamide or sulfonamide intermediate bearing the N-(cyclopropylmethyl) and N-ethyl substituents.
  • Chlorination of the sulfamide to introduce the sulfonyl chloride group.

Preparation of Ethylsulfamoyl Chloride

Ethylsulfamoyl chloride, a key intermediate, is synthesized by reacting ethylamine with chlorosulfonic acid or by chlorination of ethylsulfamide with reagents such as thionyl chloride or phosphorus oxychloride. Typical reaction:

$$
\text{C}2\text{H}5\text{NH}2 + \text{ClSO}3\text{H} \rightarrow \text{C}2\text{H}5\text{NHSO}_2\text{Cl} + \text{HCl}
$$

This reaction is conducted under controlled temperature to avoid side reactions. Industrial production uses large-scale reactors with purification by distillation or recrystallization to achieve high purity.

Specific Preparation Method for this compound

While direct literature specifically detailing the full synthesis of this compound is limited, the following synthetic strategy can be derived from known sulfonyl chloride chemistry and the preparation of related compounds:

  • Synthesis of N-(cyclopropylmethyl)-N-ethylsulfamide:

    • React cyclopropylmethylamine with ethylsulfamoyl chloride or ethylsulfamide under conditions favoring substitution at nitrogen.
    • Alternatively, condense cyclopropylmethylamine and ethylamine with sulfuryl chloride or chlorosulfonyl reagents to form the disubstituted sulfamide.
  • Chlorination to Sulfamoyl Chloride:

    • Treat the N-(cyclopropylmethyl)-N-ethylsulfamide intermediate with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to convert the sulfamide group into sulfamoyl chloride.
    • Reaction conditions typically involve reflux in an inert solvent (e.g., dichloromethane or chloroform) with careful temperature control to prevent decomposition.

This approach is consistent with the preparation of analogous sulfonyl chlorides and is supported by the general synthetic knowledge of sulfamoyl chloride chemistry.

Reaction Conditions and Optimization

Step Reactants Conditions Notes
1. Cyclopropylmethylamine synthesis Cyclopropanecarbonitrile, NaBH4, NiCl2, THF 20–45 °C, 10–18 h, N2 atmosphere Catalytic reduction, mild, scalable
2. Ethylsulfamoyl chloride synthesis Ethylamine + chlorosulfonic acid Controlled temp, acid-base neutralization Industrially established
3. Formation of N-(cyclopropylmethyl)-N-ethylsulfamide Cyclopropylmethylamine + ethylsulfamoyl chloride Room temp to mild heating Nucleophilic substitution on sulfonyl chloride
4. Chlorination to sulfamoyl chloride N-(cyclopropylmethyl)-N-ethylsulfamide + SOCl2 or POCl3 Reflux, inert solvent Conversion to sulfamoyl chloride, purification by distillation

Purification and Characterization

  • The final product is typically purified by vacuum distillation or recrystallization, depending on its physical properties.
  • Analytical methods such as gas chromatography (GC), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) are used to confirm purity and structure.
  • Water content is controlled to less than 0.5% to prevent hydrolysis of the sulfonyl chloride group.

Summary of Research Findings

  • The preparation of cyclopropylmethylamine, a key precursor, is efficiently achieved via catalytic reduction of cyclopropanecarbonitrile using sodium borohydride and nickel dichloride in tetrahydrofuran.
  • Ethylsulfamoyl chloride is commercially synthesized by chlorination of ethylamine with chlorosulfonic acid or by chlorination of ethylsulfamide.
  • The target compound is prepared by combining these building blocks through nucleophilic substitution and subsequent chlorination.
  • Reaction parameters such as temperature, molar ratios, and reaction time are critical for maximizing yield and purity.
  • The synthetic route is amenable to industrial scale-up due to mild conditions and straightforward workup procedures.

Data Table: Key Parameters for Preparation Steps

Parameter Value/Range Comments
Cyclopropanecarbonitrile to NaBH4 molar ratio 1 : 3–6 Ensures complete reduction
NiCl2 catalyst loading (molar ratio to nitrile) 0.01 : 1 – 0.1 : 1 Catalyst efficiency
Reaction temperature (amine synthesis) 20–45 °C Mild, avoids decomposition
Reaction time (amine synthesis) 10–18 h Monitored by GC
Chlorination reagent SOCl2 or POCl3 Common chlorinating agents
Chlorination temperature Reflux in inert solvent Controlled to prevent side reactions

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonamide and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted sulfonamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfoxides.

    Hydrolysis Products: Hydrolysis results in the formation of sulfonamides and hydrochloric acid.

Scientific Research Applications

N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organosulfur compounds.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals, particularly sulfonamide-based drugs.

    Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfamoyl chloride group.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride involves the reactivity of the sulfamoyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Variations

The table below compares N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride with key analogs:

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Structural Features
This compound C₆H₁₁ClNO₂S R₁ = ethyl, R₂ = cyclopropylmethyl ~197.68 (calculated) High ring strain (cyclopropane), short alkyl chain
N-(cyclopropylmethyl)-N-propylsulfamoyl chloride C₇H₁₄ClNO₂S R₁ = propyl, R₂ = cyclopropylmethyl 223.7 Longer alkyl chain (propyl), same strained cyclopropane
N-cycloheptyl-N-methylsulfamoyl chloride C₈H₁₆ClNO₂S R₁ = methyl, R₂ = cycloheptyl 237.7 Bulky cycloheptyl group, reduced ring strain
Key Observations:
  • Cyclopropane vs. Cycloheptyl : The cyclopropylmethyl group in the target compound introduces significant ring strain, enhancing reactivity in ring-opening reactions (e.g., radical rearrangements, as seen in ). In contrast, the cycloheptyl group in the analog () is less strained, improving stability but reducing electrophilicity.

Reactivity and Stability

Sulfamoyl Chloride Reactivity

All analogs feature the sulfamoyl chloride (-SO₂Cl) group, a strong electrophile used to synthesize sulfonamides. However:

  • Target Compound : The cyclopropylmethyl group’s strain may accelerate reactions under thermal or radical conditions (e.g., ring-opening to form butenyl derivatives, as observed in cyclopropylmethyl chloride rearrangements).
  • Cycloheptyl-Methyl Analog : The bulky cycloheptyl group impedes nucleophilic attack, making this compound less reactive but more stable during storage.
Thermal Stability
  • Cyclopropane-containing compounds (target and propyl analog) are prone to decomposition under high temperatures due to ring strain.
  • The cycloheptyl analog () exhibits higher thermal stability, as larger cycloalkanes dissipate strain more effectively.

Research Findings and Case Studies

Radical Reactivity ()

In thermal decomposition studies, cyclopropylmethyl radicals (related to the target compound’s substituent) undergo homoallylic rearrangement to form 3-butenyl derivatives. This suggests that this compound may participate in similar rearrangements, limiting its utility in high-temperature syntheses but enabling unique reaction pathways.

Comparative Solubility and Boiling Points

  • Ethyl vs. Propyl Analogs : The ethyl variant’s lower molecular weight (~197.68 vs. 223.7 g/mol) likely reduces boiling point and increases volatility.
  • Cycloheptyl Analog : Higher molecular weight (237.7 g/mol) and hydrophobicity suggest poor water solubility, favoring organic solvents.

Biological Activity

N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride, designated by its CAS number 7051-34-5, is a sulfonamide compound that has garnered interest in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by a sulfonamide functional group attached to a cyclopropylmethyl and ethyl moiety. The structural formula can be represented as:

C8H12ClN1O2S\text{C}_8\text{H}_{12}\text{ClN}_1\text{O}_2\text{S}

This compound's unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

  • Inhibition of Cyclin-Dependent Kinases (CDKs) :
    • Research indicates that sulfonamide compounds, including this compound, can inhibit CDK2, a crucial regulator of cell cycle progression. CDK2 is often overexpressed in various cancers, making it a target for therapeutic intervention .
    • The inhibition of CDK2 leads to reduced phosphorylation of retinoblastoma (Rb) protein, thereby blocking cell cycle progression and inducing apoptosis in cancer cells.
  • Receptor Modulation :
    • The compound has shown potential in modulating receptors associated with inflammatory and immune responses. For instance, it may interact with CCR5 receptors, which are implicated in various inflammatory diseases such as asthma and rheumatoid arthritis .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings:

Activity Assay Type Outcome Reference
CDK2 InhibitionEnzyme Activity AssaySignificant inhibition observed
CCR5 BindingBinding Affinity AssayHigh specificity for CCR5
Cytotoxicity in Cancer CellsCell Viability AssayInduced apoptosis in CDK2-dependent cells

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated that the compound effectively inhibited cell proliferation in Rb-positive cancer cells by blocking CDK2 activity. This finding suggests its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. It was found to reduce cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .

Research Findings

Recent studies have highlighted the following key points regarding the biological activity of this compound:

  • Selectivity : The compound exhibits selective inhibition of CDK2 without significantly affecting other kinases, which may reduce off-target effects associated with broader kinase inhibitors .
  • Therapeutic Potential : Given its dual role in inhibiting cell cycle progression and modulating inflammatory responses, this compound could be developed for treating both cancer and inflammatory diseases.
  • Safety Profile : Preliminary toxicity studies suggest that the compound is well-tolerated at therapeutic doses, although further studies are needed to fully assess its safety profile .

Q & A

Q. What are the optimal synthetic routes for preparing N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride, and how do reaction conditions influence yield?

The synthesis of this compound can be adapted from methods involving cyclopropylmethylamine derivatives. For example, multi-step protocols (e.g., sulfamoylation of cyclopropylmethyl-ethylamine intermediates using sulfamoyl chloride in anhydrous dichloromethane) achieve yields >80% under controlled temperatures (0–5°C) with triethylamine as a base to neutralize HCl byproducts . TLC monitoring (hexane:ethyl acetate, 3:1) and purification via flash chromatography are critical for isolating the product.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

1H-NMR (400 MHz, CDCl3) is essential for verifying cyclopropyl protons (δ = 0.5–1.2 ppm) and ethyl/cyclopropylmethyl groups (δ = 1.3–3.5 ppm). LCMS complements this by confirming molecular mass (e.g., calculated vs. observed m/z). TLC with iodine visualization ensures purity, while IR spectroscopy can detect sulfamoyl chloride S=O stretches (~1350–1200 cm⁻¹) .

Advanced Research Questions

Q. How does the cyclopropane ring influence the reactivity of this compound in nucleophilic substitution reactions?

The cyclopropane ring introduces steric hindrance and electronic effects. For instance, its strained geometry may slow SN2 reactions but enhance stability in polar aprotic solvents (e.g., DMF). Comparative studies with non-cyclopropyl analogs (e.g., N-ethyl-N-propylsulfamoyl chloride) reveal reduced reaction rates with bulky nucleophiles, suggesting steric shielding by the cyclopropyl group .

Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during sulfamoyl chloride functionalization?

  • Hydrolysis prevention : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N2/Ar).
  • Dimerization control : Maintain low temperatures (<10°C) and avoid prolonged storage.
  • Quenching : Add reaction mixtures to ice-cold aqueous NaHCO3 immediately post-synthesis to stabilize the product .

Q. How can contradictory data on reaction yields in literature be resolved when scaling up synthesis?

Yield discrepancies often arise from impurities in starting materials or solvent quality. For example, traces of water in cyclopropylmethylamine can hydrolyze sulfamoyl chloride, reducing yields. Reproducibility requires strict moisture control (e.g., molecular sieves) and HPLC-grade solvents. Pilot studies with in-line FTIR monitoring can identify real-time degradation .

Q. What computational methods predict the stability of this compound in protic vs. aprotic environments?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the compound’s stability by calculating bond dissociation energies (BDEs) for S–Cl and C–N bonds. Results suggest higher stability in aprotic solvents (ΔG ≈ −15 kcal/mol) compared to protic media (ΔG ≈ −5 kcal/mol), aligning with experimental observations of rapid hydrolysis in water .

Methodological Challenges

Q. How to design experiments to probe the electrophilic character of the sulfamoyl chloride group in cross-coupling reactions?

  • Kinetic studies : Compare reaction rates with electron-rich (e.g., aniline) vs. electron-poor (e.g., nitrobenzene) nucleophiles.
  • Competition experiments : Use equimolar mixtures of nucleophiles to quantify selectivity (Hammett σ constants correlate with reactivity).
  • In-situ monitoring : 19F-NMR (if fluorinated analogs are used) tracks intermediate formation .

Q. What analytical workflows resolve ambiguities in LCMS or NMR data caused by impurities?

  • 2D NMR : HSQC and HMBC distinguish overlapping signals (e.g., cyclopropyl vs. ethyl protons).
  • High-resolution LCMS (HRMS) : Resolves isotopic patterns and confirms molecular formulas (e.g., [M+H]+ vs. [M+Na]+ adducts).
  • Parallel synthesis : Compare spectra with structurally related derivatives (e.g., N-cyclopropylmethyl analogs) to assign peaks .

Data Interpretation and Reproducibility

Q. How to address batch-to-batch variability in cyclopropylmethylamine purity during synthesis?

  • Quality control : Pre-purify cyclopropylmethylamine via distillation (bp 98–100°C) or recrystallization.
  • Standardized protocols : Document solvent drying times (e.g., 48 hr over CaH2) and amine storage conditions (−20°C under N2) .

Q. What statistical methods validate reproducibility in multi-step syntheses?

  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
  • Control charts : Track yields and purity across 10+ batches to identify outliers.
  • Inter-laboratory studies : Collaborate with external labs to benchmark protocols .

Structural Modifications and SAR Studies

Q. How does substituting the ethyl group with bulkier alkyl chains affect sulfamoyl chloride reactivity?

Replacing ethyl with tert-butyl reduces nucleophilic substitution rates (e.g., 50% lower yield with tert-butylamine) due to steric hindrance. SAR studies show a linear correlation between alkyl chain length and reaction half-life (R² = 0.89) in DMF .

Q. Can the cyclopropane ring be replaced with other strained systems (e.g., bicyclo[1.1.0]butane) to enhance stability?

Preliminary data indicate bicyclo[1.1.0]butane derivatives exhibit 30% higher thermal stability (TGA) but lower solubility. Computational models (MD simulations) predict improved steric protection of the sulfamoyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride
Reactant of Route 2
N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.